An In-depth Technical Guide to the Synthesis and Properties of Butylphosphonic Acid
An In-depth Technical Guide to the Synthesis and Properties of Butylphosphonic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of n-butylphosphonic acid, a versatile organophosphorus compound. It details its synthesis through established methodologies, outlines its key physicochemical properties, and presents its spectroscopic characterization. This document is intended to serve as a valuable resource for professionals in research, chemical synthesis, and drug development.
Properties of n-Butylphosphonic Acid
n-Butylphosphonic acid (also known as 1-butanephosphonic acid) is a member of the phosphonic acid class of compounds, characterized by a butyl group directly attached to the phosphorus atom.[1] It typically appears as a white crystalline solid or flakes and is soluble in water and many organic solvents.[2][3]
Physicochemical Properties
A summary of the key physicochemical properties of n-butylphosphonic acid is presented in Table 1. This data is crucial for understanding its behavior in various chemical and biological systems.
| Property | Value | References |
| Molecular Formula | C₄H₁₁O₃P | [4] |
| Molecular Weight | 138.10 g/mol | [4] |
| Melting Point | 98-102 °C | [5] |
| Boiling Point | 274.8 °C at 760 mmHg (Predicted) | [6] |
| Density | 1.214 g/cm³ | [6] |
| pKa₁ | 2.66 (Predicted) | [7] |
| Appearance | White crystalline powder or flakes | [2] |
| Solubility | Soluble in water and organic solvents | [3] |
Spectroscopic Data
The structural characterization of n-butylphosphonic acid is well-documented through various spectroscopic techniques. The following tables summarize the key spectral data.
Table 2: NMR Spectroscopic Data for n-Butylphosphonic Acid
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ¹H NMR | 0.92 | Triplet | 7.4 | CH₃ |
| 1.40 | Sextet | 7.6 | CH₂-CH₃ | |
| 1.65 | Quintet | 7.8 | P-CH₂-CH₂ | |
| 1.75 | Multiplet | P-CH₂ | ||
| ¹³C NMR | 13.6 | CH₃ | ||
| 24.0 (d) | J(C,P) = 15.1 | CH₂-CH₃ | ||
| 25.9 (d) | J(C,P) = 4.5 | P-CH₂-CH₂ | ||
| 27.6 (d) | J(C,P) = 141.6 | P-CH₂ | ||
| ³¹P NMR | ~30-36 | P(O)(OH)₂ |
Note: NMR data can vary slightly depending on the solvent and concentration.
Table 3: FTIR Spectroscopic Data for n-Butylphosphonic Acid
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2800-3000 | C-H stretch | Butyl group |
| 2500-3300 | O-H stretch | P-OH (very broad) |
| 1150-1250 | P=O stretch | Phosphonyl group |
| 950-1050 | P-O stretch | P-O-H |
Synthesis of n-Butylphosphonic Acid
The synthesis of n-butylphosphonic acid can be achieved through several routes. The most common and reliable methods involve the Michaelis-Arbuzov reaction followed by hydrolysis, and the Grignard reaction.
Logical Overview of Synthesis Routes
The following diagram illustrates the primary synthetic pathways to obtain n-butylphosphonic acid.
Primary synthetic pathways to n-butylphosphonic acid.
Experimental Protocol 1: Michaelis-Arbuzov Reaction and Hydrolysis
This two-step synthesis first involves the formation of a phosphonate ester, dibutyl butylphosphonate, via the Michaelis-Arbuzov reaction, followed by acidic hydrolysis to yield the final product.[5][7]
Experimental workflow for the two-step synthesis.
Step 1: Synthesis of Dibutyl butylphosphonate (Michaelis-Arbuzov Reaction)
-
Apparatus Setup: A round-bottom flask is equipped with a reflux condenser and a dropping funnel. The setup should be flame-dried and maintained under an inert atmosphere (e.g., nitrogen or argon).
-
Reagents:
-
Tributyl phosphite
-
1-Bromobutane
-
-
Procedure:
-
Charge the flask with tributyl phosphite.
-
Heat the tributyl phosphite to approximately 150-160 °C.
-
Add 1-bromobutane dropwise from the dropping funnel to the heated tributyl phosphite over a period of 1-2 hours.
-
After the addition is complete, maintain the reaction mixture at reflux for an additional 2-4 hours to ensure the reaction goes to completion. The progress can be monitored by ³¹P NMR spectroscopy.
-
-
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
The crude product is purified by vacuum distillation to remove the butyl bromide byproduct and any unreacted starting materials. Dibutyl butylphosphonate is collected as a colorless oil.
-
Step 2: Hydrolysis of Dibutyl butylphosphonate
-
Apparatus Setup: A round-bottom flask is fitted with a reflux condenser.
-
Reagents:
-
Dibutyl butylphosphonate
-
Concentrated hydrochloric acid (35-37%)
-
-
Procedure:
-
Place dibutyl butylphosphonate in the round-bottom flask.
-
Add an excess of concentrated hydrochloric acid.
-
Heat the mixture to reflux and maintain for 6-12 hours. The hydrolysis can be monitored by TLC or ³¹P NMR until the starting ester is consumed.[1]
-
-
Work-up and Purification:
-
After cooling, remove the excess hydrochloric acid and water by distillation under reduced pressure.
-
The crude butylphosphonic acid can be further purified by recrystallization from water or an organic solvent such as hexane (B92381) to yield a white crystalline solid.[8]
-
Experimental Protocol 2: Grignard Reaction
This method involves the preparation of a Grignard reagent, butylmagnesium bromide, which then reacts with a phosphite ester. Subsequent acidic work-up and hydrolysis yield butylphosphonic acid.
Experimental workflow for the Grignard synthesis.
-
Apparatus Setup: All glassware must be rigorously dried in an oven and assembled while hot under a stream of dry nitrogen or argon. A three-necked round-bottom flask is equipped with a dropping funnel, a reflux condenser (with a drying tube), and a nitrogen inlet.
-
Reagents:
-
Magnesium turnings
-
1-Bromobutane
-
Anhydrous diethyl ether
-
Diethyl phosphite
-
Dilute hydrochloric acid
-
-
Procedure:
-
Grignard Reagent Formation:
-
Place magnesium turnings in the flask.
-
Add a small portion of a solution of 1-bromobutane in anhydrous diethyl ether from the dropping funnel.
-
Initiate the reaction (e.g., by gentle warming or adding a crystal of iodine).
-
Once the reaction starts (indicated by bubbling and a cloudy appearance), add the remaining 1-bromobutane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes.
-
-
Reaction with Diethyl Phosphite:
-
In a separate flask, prepare a solution of diethyl phosphite in anhydrous diethyl ether and cool it in an ice bath.
-
Slowly add the prepared butylmagnesium bromide solution to the cooled diethyl phosphite solution with vigorous stirring.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for another 1-2 hours.
-
-
-
Work-up and Purification:
-
Pour the reaction mixture slowly onto a mixture of crushed ice and dilute hydrochloric acid with stirring.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the crude butylphosphonic acid.
-
Purify the product by recrystallization from a suitable solvent.[8]
-
Applications
n-Butylphosphonic acid and its derivatives have a range of applications, including:
-
Corrosion Inhibition: They can form self-assembled monolayers on metal surfaces, providing a protective barrier against corrosion.
-
Chelating Agents: The phosphonic acid group can chelate metal ions, making them useful in various industrial processes.[3]
-
Pharmaceutical and Agrochemical Synthesis: It serves as a building block for the synthesis of biologically active molecules.[7]
-
Material Science: Used in the preparation of novel materials and for surface modification.[7]
This guide provides a foundational understanding of the synthesis and properties of n-butylphosphonic acid. For specific applications, further optimization of the described protocols may be necessary. Always adhere to appropriate laboratory safety procedures when handling the reagents and performing the reactions described.
References
- 1. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]
- 2. rsc.org [rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Butylphosphonic Acid | C4H11O3P | CID 76839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
- 6. spectrabase.com [spectrabase.com]
- 7. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
